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molecular formula C8H6ClIO2 B8287759 2-(3-Chloro-2-iodophenyl)acetic acid

2-(3-Chloro-2-iodophenyl)acetic acid

Cat. No. B8287759
M. Wt: 296.49 g/mol
InChI Key: FCRMRZUIXQYXJE-UHFFFAOYSA-N
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Patent
US07635715B2

Procedure details

A mixture of 2-(3-chloro-2-iodophenyl)acetic acid (3.2 g, 11 mmol) in 50 mL EtOH was treated with 2 mL con. H2SO4, and refluxed for 2 hours. The mixture was cooled to room temperature, diluted with 200 mL EtOAc, washed with water (3×50 mL), saturated NaCl (20 mL), dried over anhydrous sodium sulfate and concentrated. The concentrate was purified by column chromatography (10-20% EtOAc/hexane) to give 3.62 g pale yellow oil. MS m/e: (M+H)+ 325.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([I:12])=[C:4]([CH2:8][C:9]([OH:11])=[O:10])[CH:5]=[CH:6][CH:7]=1.OS(O)(=O)=O.[CH3:18][CH2:19]O>CCOC(C)=O>[Cl:1][C:2]1[C:3]([I:12])=[C:4]([CH2:8][C:9]([O:11][CH2:18][CH3:19])=[O:10])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1)CC(=O)O)I
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated with 2 mL con
WASH
Type
WASH
Details
washed with water (3×50 mL), saturated NaCl (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by column chromatography (10-20% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)CC(=O)OCC)I
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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